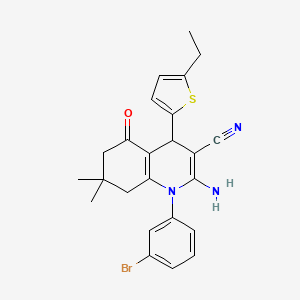![molecular formula C23H26N4O6S2 B11629016 4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11629016.png)
4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azepan-1-ylsulfonyl)-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamid ist eine vielseitige chemische Verbindung mit einzigartigen Eigenschaften, die sie in verschiedenen Bereichen der wissenschaftlichen Forschung wertvoll machen.
Vorbereitungsmethoden
Die Synthese von 4-(Azepan-1-ylsulfonyl)-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamid umfasst mehrere Schritte. Der Syntheseweg beinhaltet typischerweise die Reaktion von 4-Aminobenzamid mit Azepan-1-sulfonylchlorid unter kontrollierten Bedingungen, um das Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit 5-Methyl-1,2-oxazol-3-ylsulfamoylchlorid umgesetzt, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die Produktion im großen Maßstab optimiert. Diese Verfahren beinhalten oft die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
4-(Azepan-1-ylsulfonyl)-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfonyl- oder Oxazolylgruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Methanol und Acetonitril sowie Katalysatoren wie Palladium auf Kohle oder Platinoxid. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
4-(Azepan-1-ylsulfonyl)-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antikanzerogene Eigenschaften.
Medizin: Es wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Die Verbindung wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften verwendet, wie z. B. hoher thermischer Stabilität und Beständigkeit gegen Abbau.
Wirkmechanismus
Der Wirkmechanismus von 4-(Azepan-1-ylsulfonyl)-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Proteine hemmt, was zur Störung von Zellprozessen führt. So kann sie beispielsweise die Aktivität von Enzymen hemmen, die an der DNA-Replikation oder Proteinsynthese beteiligt sind, was zu einer Unterdrückung des Zellwachstums und der Zellproliferation führt.
Wirkmechanismus
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Azepan-1-ylsulfonyl)-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3-(Azepan-1-ylsulfonyl)-4-chlor-N-(5-methyl-1,2-oxazol-3-yl)benzamid: Diese Verbindung hat eine ähnliche Struktur, enthält aber ein Chloratom, das ihre chemischen Eigenschaften und Reaktivität verändern kann.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Diese Verbindung enthält einen Furazanring anstelle der Benzamidstruktur, was zu unterschiedlichen chemischen und biologischen Aktivitäten führt.
Eigenschaften
Molekularformel |
C23H26N4O6S2 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
4-(azepan-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H26N4O6S2/c1-17-16-22(25-33-17)26-34(29,30)20-12-8-19(9-13-20)24-23(28)18-6-10-21(11-7-18)35(31,32)27-14-4-2-3-5-15-27/h6-13,16H,2-5,14-15H2,1H3,(H,24,28)(H,25,26) |
InChI-Schlüssel |
ARIXLMMDHAEAEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate](/img/structure/B11628950.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11628958.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]-3-phenylpropan-1-one](/img/structure/B11628964.png)
![Diethyl 4-{[4-(propan-2-yloxy)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11628965.png)
![ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11628970.png)

![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628989.png)

![2-(4-benzyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629007.png)

![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]-4-methylphenyl acetate](/img/structure/B11629010.png)

![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11629032.png)
![(3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11629033.png)
